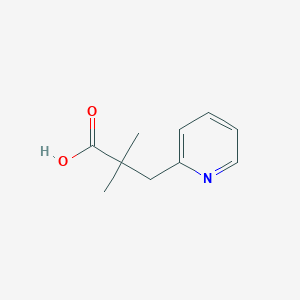
2,2-二甲基-3-(吡啶-2-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.21572 . It is also known by its common name "2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid” can be represented by the SMILES stringCC(C)(C)C(C(=O)O)C1=CC=CC=N1 . This indicates that the compound contains a pyridine ring attached to a propanoic acid group with two methyl groups .
科学研究应用
氢键和分子识别
Wash 等人(1997 年)的一项研究探索了与 2,2-二甲基-3-(吡啶-2-基)丙酸类似的化合物的分子间氢键。这项研究展示了该化合物形成氢键二聚体的能力,展示了其在分子识别和超分子结构设计中的潜力(Wash 等人,1997 年)。
催化
Magubane 等人(2017 年)探索了吡啶基化合物在酮的不对称转移氢化中的催化性能。这项研究表明了吡啶衍生物在催化中的多功能性,尤其是在对合成手性分子至关重要的反应中(Magubane 等人,2017 年)。
缓蚀
Bouklah 等人(2005 年)研究了吡啶和吡唑化合物在盐酸溶液中用作钢铁缓蚀剂。该研究表明,2,2-二甲基-3-(吡啶-2-基)丙酸的衍生物可能在保护金属免受腐蚀方面有效,突出了它们在工业应用中的重要性(Bouklah 等人,2005 年)。
药物合成
Anderson 等人(2016 年)关于合成非肽类 αvβ6 整合素拮抗剂的研究,该拮抗剂是特发性肺纤维化的潜在治疗剂,强调了吡啶衍生物在新药开发中的作用。本研究举例说明了 2,2-二甲基-3-(吡啶-2-基)丙酸的衍生物如何在合成具有生物活性的化合物中发挥关键作用(Anderson 等人,2016 年)。
选择性吸附材料
Zheng 等人(2014 年)展示了使用具有吡啶基配体的 Zn(II)-MOF 选择性吸附 CO2 而非 N2 和 CH4,以及从水中分离醇。这项研究突出了 2,2-二甲基-3-(吡啶-2-基)丙酸衍生物在环境和分离技术中的潜力(Zheng 等人,2014 年)。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid may also interact with various biological targets.
Mode of Action
One study suggests that similar compounds may have excellent interaction with receptors . This interaction could lead to changes in the receptor’s activity, thereby influencing the biological processes it regulates.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid may affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions can affect the structural and functional properties of the enzymes and proteins involved, potentially altering their catalytic activity and stability.
Cellular Effects
The effects of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can result in altered cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity . Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a specific dosage level triggers a marked response in the biological system. Additionally, high doses of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can result in toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, altering the flow of metabolites through pathways such as glycolysis, the citric acid cycle, and fatty acid metabolism . These interactions can lead to changes in energy production, storage, and utilization within cells.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can affect its bioavailability and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. The localization of 2,2-Dimethyl-3-(pyridin-2-yl)propanoic acid can also affect its interactions with other biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
2,2-dimethyl-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-8-5-3-4-6-11-8/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCGOHQYIVHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

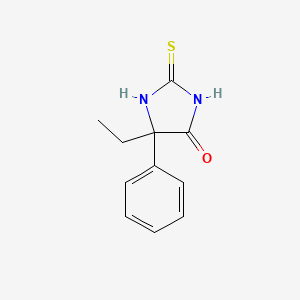

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
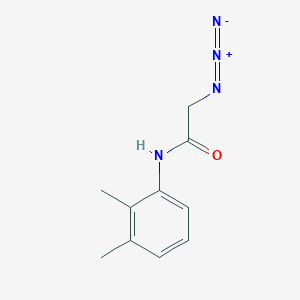

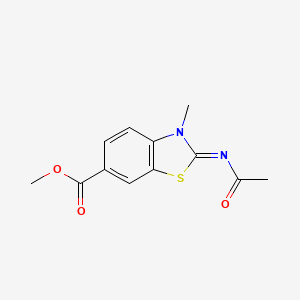
![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)
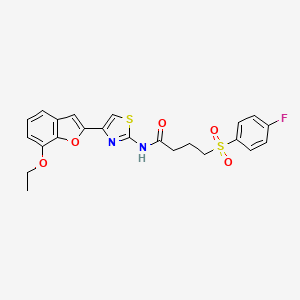
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
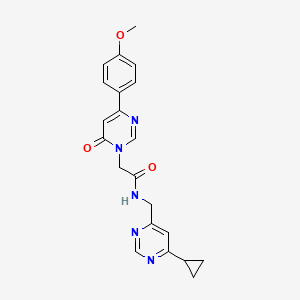
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)
![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)
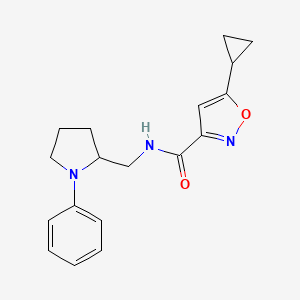
![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)